
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate isothiocyanates with amino acids or their derivatives. One common method is the one-pot reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with hydrochloric acid . This method allows for the formation of the thiohydantoin ring with various substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiohydantoin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiohydantoins depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxoimidazolidin-4-one: A closely related compound with similar biological activities.
5-Methyl-2-thioxoimidazolidin-4-one: Another derivative with potential therapeutic applications.
3-Phenyl-2-thioxoimidazolidin-4-one: Known for its use in coordination chemistry and electrochemical studies.
Uniqueness
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and methyl groups provide unique steric and electronic effects, making this compound a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C8H14N2OS |
|---|---|
Peso molecular |
186.28 g/mol |
Nombre IUPAC |
5-butyl-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H14N2OS/c1-3-4-5-6-7(11)10(2)8(12)9-6/h6H,3-5H2,1-2H3,(H,9,12) |
Clave InChI |
LOKAZAAHJOOIAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)N(C(=S)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


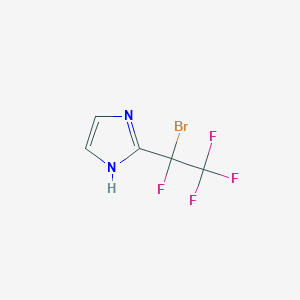

![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
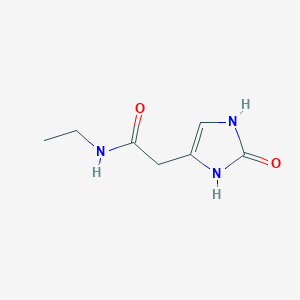
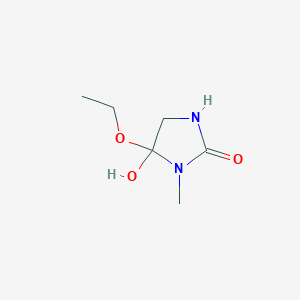
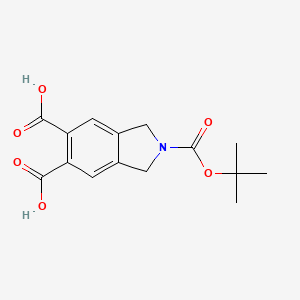
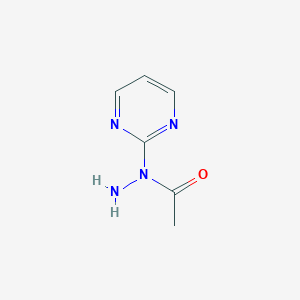
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
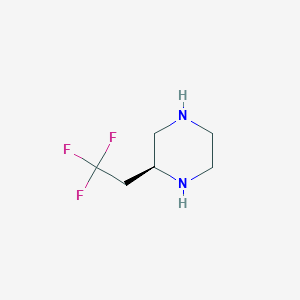
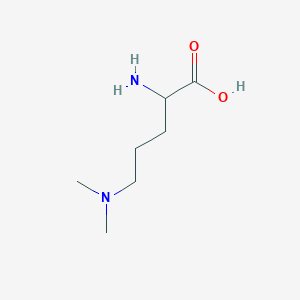

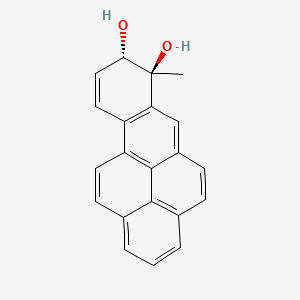
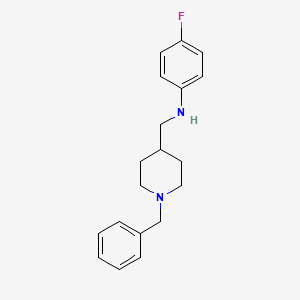
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
